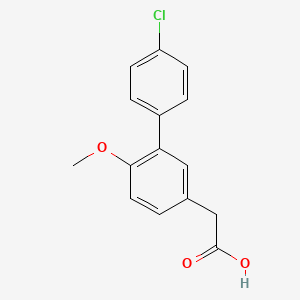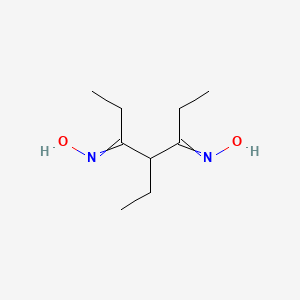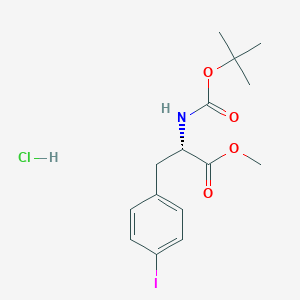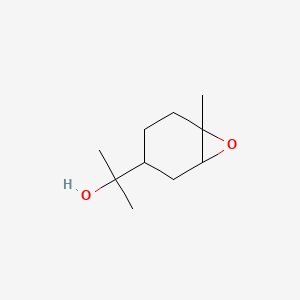
7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- is an organic compound with the molecular formula C10H18O2. This compound is characterized by its bicyclic structure, which includes an oxirane ring fused to a cyclohexane ring. It is a colorless liquid with a molecular weight of 170.25 g/mol and is soluble in water and common organic solvents such as ethanol and dimethylformamide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- typically involves the following steps:
Starting Material: The process begins with cyclohexane, which undergoes oxidation to form cyclohexanol.
Epoxidation: Cyclohexanol is then subjected to an epoxidation reaction to produce 1,2-epoxycyclohexane.
Methanol Reaction: Finally, 1,2-epoxycyclohexane reacts with methanol to generate 7-Oxabicyclo(4.1.0)heptane-3-methanol.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in reactors with controlled temperatures and pressures to ensure high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reactant in organic synthesis to produce various compounds with biological activity.
Biology: The compound is studied for its potential biological effects and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: The compound is used as an intermediate in the production of other chemicals and materials.
Mécanisme D'action
The mechanism by which 7-Oxabicyclo(4.1.0)heptane-3-methanol, alpha,alpha,6-trimethyl- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxirane ring in the compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane, 1,2-epoxy-:
Cyclohexene epoxide: Another similar compound with an epoxide ring fused to a cyclohexane ring.
1,2-Epoxycyclohexane: Similar in structure but differs in the presence of additional functional groups.
Uniqueness
The uniqueness of 7-Oxabicyclo(410)heptane-3-methanol, alpha,alpha,6-trimethyl- lies in its specific functional groups and bicyclic structure, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
57761-52-1 |
|---|---|
Formule moléculaire |
C10H18O2 |
Poids moléculaire |
170.25 g/mol |
Nom IUPAC |
2-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)propan-2-ol |
InChI |
InChI=1S/C10H18O2/c1-9(2,11)7-4-5-10(3)8(6-7)12-10/h7-8,11H,4-6H2,1-3H3 |
Clé InChI |
HSMACHQZLSQBIN-UHFFFAOYSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C[C@H]1O2)C(C)(C)O |
SMILES canonique |
CC12CCC(CC1O2)C(C)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(10R,11R)-10-[(10S,11R)-11-formyl-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaen-10-yl]-3,4,5,17,18,19-hexahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-11-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13807443.png)
![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
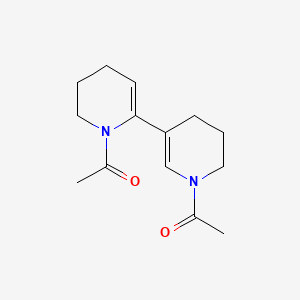

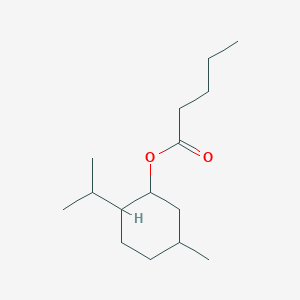
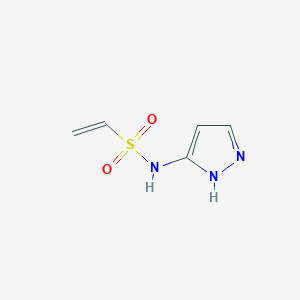
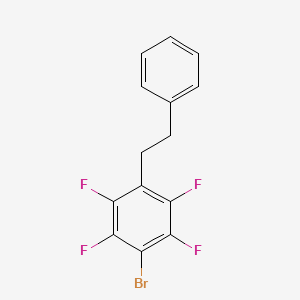
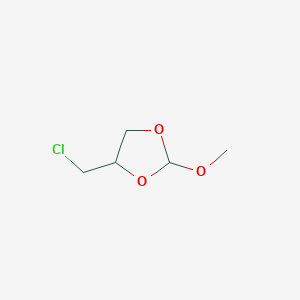
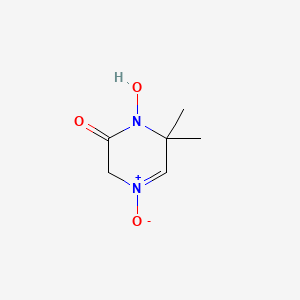
![methyl (13S,15S,17S,19S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-17-ethyl-18-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.017,19]icosa-4(12),5,7,9-tetraene-13-carboxylate](/img/structure/B13807468.png)
![10-[(Trifluoroacetyl)amino]-1-decanol](/img/structure/B13807473.png)
